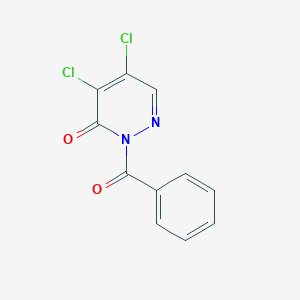
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is synthesized through a series of chemical reactions and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is metabolized in the brain to form the toxic metabolite MPP+. MPP+ selectively destroys dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. As mentioned above, this compound selectively destroys dopaminergic neurons in the substantia nigra. This has been shown to lead to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This compound has also been shown to cause oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone in lab experiments is that it allows researchers to study Parkinson's disease in animal models. This can help researchers develop potential treatments for the disease. However, there are also limitations to using this compound in lab experiments. This compound is a toxic compound that can be dangerous if not handled properly. Additionally, the animal models used to study Parkinson's disease may not fully replicate the disease in humans.
Zukünftige Richtungen
There are several future directions for research involving 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. One area of research is developing new treatments for Parkinson's disease. Researchers are currently exploring potential therapies that could protect dopaminergic neurons from the toxic effects of this compound. Another area of research is developing new animal models for Parkinson's disease. Researchers are working to create animal models that more closely resemble the disease in humans, which could lead to more effective treatments. Finally, researchers are also exploring the role of oxidative stress and inflammation in Parkinson's disease, which could lead to new therapeutic targets.
Synthesemethoden
The synthesis of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone involves a series of chemical reactions. The starting material is 4-methoxybenzaldehyde, which is reacted with 2-(4-morpholinyl)ethylamine to form the intermediate compound this compound. This intermediate is then purified through a series of chromatographic techniques to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has been extensively studied for its scientific research applications. One of the most well-known applications of this compound is its use in Parkinson's disease research. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms that closely resemble Parkinson's disease in humans. This has allowed researchers to study the disease in animal models and develop potential treatments.
Eigenschaften
| 134327-81-4 | |
Molekularformel |
C27H28N2O3S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[5-methyl-6-(2-morpholin-4-ylethyl)thieno[2,3-b]pyrrol-4-yl]methanone |
InChI |
InChI=1S/C21H24N2O3S/c1-15-19(20(24)16-3-5-17(25-2)6-4-16)18-7-14-27-21(18)23(15)9-8-22-10-12-26-13-11-22/h3-7,14H,8-13H2,1-2H3 |
InChI-Schlüssel |
MAUXBXSYWGKIFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)SC=C2)C(=O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)SC=C2)C(=O)C4=CC=C(C=C4)OC |
Synonyme |
4-methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone 4-MMMTPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
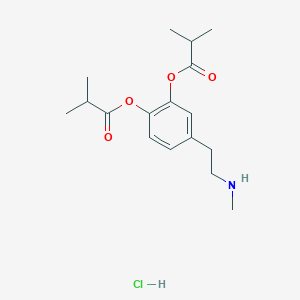



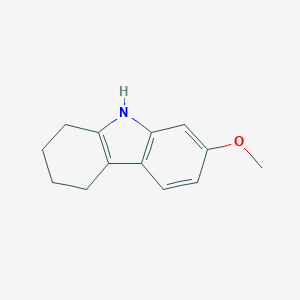
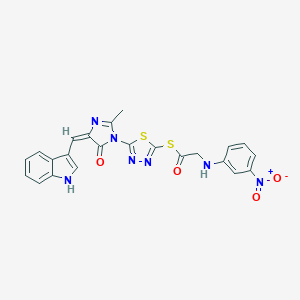
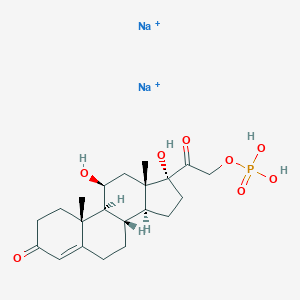

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
